molecular formula C15H18FNO4 B13516707 (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13516707
M. Wt: 295.31 g/mol
InChI Key: OHVVZHBROYAPPL-DOMZBBRYSA-N
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Description

The compound (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a unique stereochemical arrangement and functional group substitution. Key structural elements include:

  • Pyrrolidine Core: A five-membered nitrogen-containing ring, providing rigidity and influencing conformational preferences.
  • Substituents:
    • Ethyl Group at the C4 position, contributing steric bulk and lipophilicity.
    • Fluoro Group at C3, enhancing metabolic stability and electronic effects.
    • Phenylmethoxycarbonyl (Cbz) Group at N1, acting as a protecting group for amines during synthesis.
  • Carboxylic Acid at C3, enabling hydrogen bonding and salt formation.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-2-12-8-17(10-15(12,16)13(18)19)14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,18,19)/t12-,15+/m1/s1

InChI Key

OHVVZHBROYAPPL-DOMZBBRYSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves several steps One common method includes the use of enantioselective synthesis techniques to ensure the correct stereochemistryReaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

(3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (3R,4R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine-3-Carboxylic Acids

The following table compares key structural and synthetic parameters of the target compound with analogous pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Notable Features
Target: (3R,4R)-4-Ethyl-3-Fluoro-1-Cbz-pyrrolidine-3-carboxylic acid C4: Ethyl; C3: Fluoro, COOH; N1: Cbz C16H18FNO4 307.32 N/A N/A Fluorine enhances metabolic stability
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl)ureido C4: Benzodioxol; C3: Ureido (CF3-phenyl); N1: Methyl C22H22F3N3O5 465.43 68 >99 High purity, trifluoromethyl group
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-(trifluoromethylphenyl)ureido C4: Dimethoxyphenyl; C3: Ureido (CF3-phenyl); N1: Methyl C23H26F3N3O5 482.47 63 99 Electron-rich aryl substituent
(3R,4S)-4-(3,5-Bis(trifluoromethyl)phenyl)-1-Boc-pyrrolidine-3-carboxylic acid C4: Bis(trifluoromethyl)phenyl; N1: Boc C19H20F6N2O4 454.37 N/A N/A Strong electron-withdrawing groups
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid C4: 4-Fluorophenyl; N1: Benzyl; C3: COOH C18H18FNO2 299.34 N/A N/A Dual aryl substitution
Key Observations:
  • Fluorine Substitution: The target compound’s C3-fluoro group distinguishes it from non-fluorinated analogs like the bis(trifluoromethyl)phenyl derivative . Fluorine’s electronegativity may improve binding affinity in enzyme targets compared to hydroxyl or methyl groups .
  • Protecting Groups: The Cbz group (target) and Boc group () are both acid-sensitive, but Cbz is cleaved via hydrogenolysis, whereas Boc requires strong acids like TFA .
  • Aryl Substituents : Compounds with trifluoromethylphenyl or benzodioxol groups () exhibit higher molecular weights and enhanced lipophilicity compared to the target’s simpler ethyl substituent.

Structural and Conformational Analysis

  • Ring Conformation : Pyrrolidine derivatives often adopt envelope or twisted conformations. The target’s C3-fluoro and C4-ethyl groups may induce steric strain, favoring a specific bioactive conformation .
  • Hydrogen Bonding : The carboxylic acid in the target and analogs () facilitates hydrogen bonding, critical for interactions with biological targets like enzymes .

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